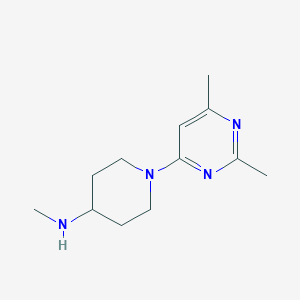

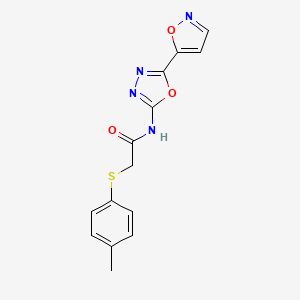

1-(2,6-二甲基嘧啶-4-基)-N-甲基哌啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . They are present in many important biological molecules, such as DNA, RNA, and ATP .

Synthesis Analysis

There are several methods for synthesizing pyrimidine derivatives. For example, one method involves the reaction of diacetyl ketene with other compounds to produce pyrimidine derivatives . Another method involves the reaction of amidines, ketones, and N,N-dimethylaminoethanol in a three-component annulation .

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, they can be synthesized from enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .

科学研究应用

抗真菌活性

1-(2,6-二甲基嘧啶-4-基)-N-甲基哌啶-4-胺衍生物显示出作为抗真菌剂的有希望的结果。一项研究突出了合成包括这种化合物在内的各种化合物以及它们对曲霉和黑曲霉等真菌的抗真菌效果,显示出显著的抗真菌活性 (Jafar et al., 2017)。

阿尔茨海默病疗法

从1-(2,6-二甲基嘧啶-4-基)-N-甲基哌啶-4-胺衍生的化合物已被研究用于治疗阿尔茨海默病(AD)的潜力。在一项研究中,发现这种化合物的衍生物能够抑制胆碱酯酶和淀粉样蛋白-β(Aβ)的聚集,这在AD的发病机制中具有重要意义 (Mohamed et al., 2011)。

杀虫和抗菌潜力

一项关于使用1-(2,6-二甲基嘧啶-4-基)-N-甲基哌啶-4-胺衍生物合成嘧啶连接吡唑杂环化合物的研究展示了潜在的杀虫和抗菌性能。这些化合物对糖螨科昆虫和选择的微生物具有有效性 (Deohate & Palaspagar, 2020)。

抗血管生成特性

在癌症研究领域,这种化合物的衍生物已被研究用于其抗血管生成特性。一项对接研究显示,某些合成化合物与VEGFR-2激酶具有显著的结合能量,表明其作为抗血管生成剂的潜力 (Jafar & Hussein, 2021)。

分子结构研究

对1-(2,6-二甲基嘧啶-4-基)-N-甲基哌啶-4-胺及其衍生物的分子结构和特性进行了广泛研究。研究包括晶体学、理论计算和化学反应性分析,为这些化合物的物理和化学性质提供了宝贵的见解 (Murugavel et al., 2014)。

组胺受体配体研究

还对含有2-氨基嘧啶的衍生物作为组胺H4受体配体的研究进行了研究,表明在抗炎和疼痛管理中具有潜在的治疗应用 (Altenbach et al., 2008)。

作用机制

Target of Action

The compound “1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine” is a pyrimidine derivative . Pyrimidine derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They exert their effects by interacting with various targets, such as protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The compound interacts with its targets, such as protein kinases, to exert its effects It’s known that many pyrimidine derivatives exert their anticancer potential through inhibiting protein kinases .

Biochemical Pathways

The compound likely affects the biochemical pathways controlled by protein kinases . Protein kinases are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can disrupt these processes and exert its pharmacological effects.

Result of Action

The compound’s action results in the inhibition of protein kinases, leading to disruption in cell growth, differentiation, migration, and metabolism . This can result in potent antileishmanial and antimalarial activities . For instance, some pyrimidine derivatives have shown superior antipromastigote activity, being more active than standard drugs .

未来方向

属性

IUPAC Name |

1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-9-8-12(15-10(2)14-9)16-6-4-11(13-3)5-7-16/h8,11,13H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLJTZLFYGRZBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2CCC(CC2)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Chloro-6-fluoropyridin-3-yl)sulfonyl-propylamino]-N-methylacetamide](/img/structure/B2363118.png)

![Ethyl 4-methoxy-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2363119.png)

![2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole](/img/structure/B2363120.png)

![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2363122.png)

![ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2363130.png)

![N-benzyl-N-(3-fluoro-4-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2363133.png)

![5-(Benzyloxy)-7-bromobenzo[d]thiazole](/img/structure/B2363134.png)

![Benzo[d]thiazol-6-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2363136.png)